molecular formula C20H26O7 B092360 12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid CAS No. 18411-79-5

12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

Cat. No. B092360
CAS RN: 18411-79-5
M. Wt: 378.4 g/mol
InChI Key: AUKMHZZVLPQAOX-CDNFTCFOSA-N
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Description

12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid is a complex organic molecule that has gained interest in scientific research due to its potential applications in various fields.

Scientific Research Applications

Biotransformation and Product Recovery

The biotransformation of pentadecanoic acid by whole cells of recombinant E. coli, synthesizing cytochrome P450 BM-3 monooxygenase, leads to the production of hydroxy acids including 12-hydroxypentadecanoic acids. This study develops a multi-step product recovery process for these hydroxy acids, illustrating the potential of microbial biotransformation in generating valuable chemical compounds (Schneider, Wubbolts, Sanglard, & Witholt, 1998).

Synthesis of Diterpene Derivatives

Intramolecular photo[2+2]cycloaddition processes have been used to synthesize derivatives related to the compound , highlighting the methods for creating structurally complex molecules. This approach is significant in synthesizing novel organic compounds for various applications, including pharmaceuticals (Kojima, Inouye, & Kakisawa, 1985).

Structural Analysis and Characterization

The crystal structure of similar hydroxy acid esters, like 12-D-Hydroxyoctadecanoic acid methyl ester, provides insights into the molecular arrangement and packing of such compounds. This information is crucial for understanding the physical properties and potential applications of these molecules (Lundén, 1976).

Cyclization and Isomerization Studies

Research on the cyclization and isomerization of diterpenoids provides valuable information on chemical reactions that could be applied to similar compounds. These studies shed light on the transformation processes of complex organic molecules, which is essential in organic synthesis and pharmaceutical chemistry (Barba, Ungur, & Vlad, 1989).

properties

CAS RN

18411-79-5

Product Name

12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

Molecular Formula

C20H26O7

Molecular Weight

378.4 g/mol

IUPAC Name

12-hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

InChI

InChI=1S/C20H26O7/c1-10-8-18-9-19(10,27)7-4-11(18)20(16(25)26)6-3-5-17(2,15(23)24)13(20)12(18)14(21)22/h11-13,27H,1,3-9H2,2H3,(H,21,22)(H,23,24)(H,25,26)

InChI Key

AUKMHZZVLPQAOX-CDNFTCFOSA-N

Isomeric SMILES

C[C@]1(CCC[C@@]2([C@@H]1[C@@H]([C@]34[C@H]2CC[C@](C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O

SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O

Canonical SMILES

CC1(CCCC2(C1C(C34C2CCC(C3)(C(=C)C4)O)C(=O)O)C(=O)O)C(=O)O

melting_point

140-150°C

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Reactant of Route 2
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Reactant of Route 3
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Reactant of Route 4
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Reactant of Route 5
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid
Reactant of Route 6
12-Hydroxy-4-methyl-13-methylidenetetracyclo[10.2.1.01,9.03,8]pentadecane-2,4,8-tricarboxylic acid

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